

An In-Depth Technical Guide to 7-Fluoroquinoline-6-carbaldehyde

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Compound of Interest

Compound Name: 7-Fluoroquinoline-6-carbaldehyde

Cat. No.: B1454608

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **7-Fluoroquinoline-6-carbaldehyde** (CAS Number: 1185768-18-6), a key heterocyclic building block in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The strategic incorporation of fluorine atoms into the quinoline ring system can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.

7-Fluoroquinoline-6-carbaldehyde emerges as a particularly valuable synthetic intermediate. The presence of a fluorine atom at the 7-position and a reactive aldehyde group at the 6-position offers a versatile platform for the synthesis of a diverse array of complex quinoline

derivatives. This guide will serve as a practical resource for unlocking the synthetic potential of this important molecule.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research.

Property	Value	Source
CAS Number	1185768-18-6	N/A
Molecular Formula	C ₁₀ H ₆ FNO	N/A
Molecular Weight	175.16 g/mol	N/A
Appearance	Predicted: Off-white to yellow solid	N/A
Solubility	Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.	N/A
Storage	Store in a cool, dry place under an inert atmosphere.	N/A

Spectroscopic Characterization (Predicted)

To ensure the identity and purity of **7-Fluoroquinoline-6-carbaldehyde**, a combination of spectroscopic techniques is essential. While experimental data for this specific compound is not readily available in the public domain, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shifts (δ , ppm):

- 10.1-10.3 (s, 1H): Aldehyde proton (-CHO).
- 9.0-9.2 (d, 1H): Proton at C2 of the quinoline ring.

- 8.2-8.4 (d, 1H): Proton at C4 of the quinoline ring.
- 8.0-8.2 (d, 1H): Proton at C5 of the quinoline ring.
- 7.5-7.7 (dd, 1H): Proton at C3 of the quinoline ring.
- 7.3-7.5 (d, 1H): Proton at C8 of the quinoline ring.

¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shifts (δ , ppm):

- 190-192: Aldehyde carbonyl carbon.
- 160-165 (d, ¹JCF): Fluorine-bearing carbon (C7).
- 150-155: C2.
- 148-152: C8a.
- 135-140: C4.
- 130-135: C6.
- 125-130: C5.
- 120-125 (d, ²JCF): C8.
- 120-125: C3.
- 115-120 (d, ²JCF): C4a.

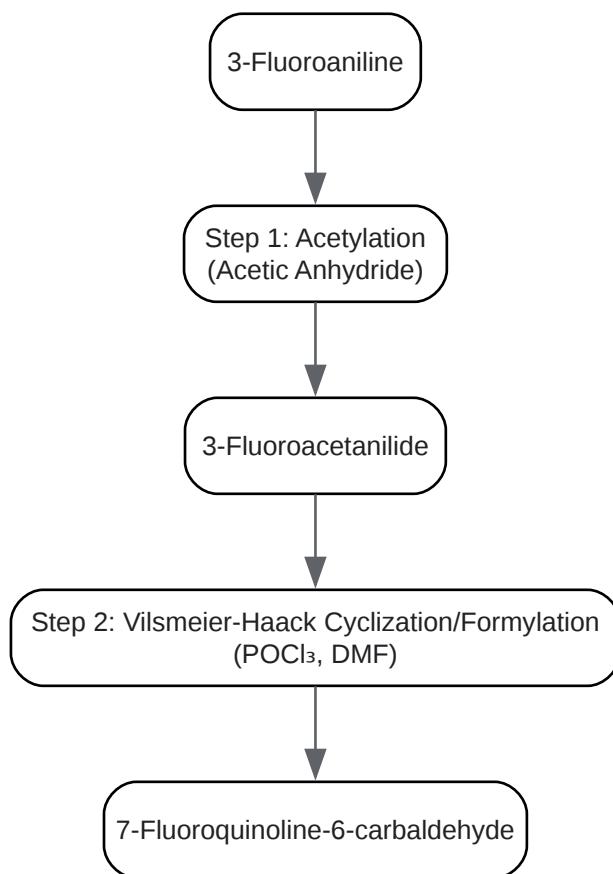
Synthesis of 7-Fluoroquinoline-6-carbaldehyde: A Plausible Approach via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.^{[1][2]} This reaction typically employs a Vilsmeier reagent, generated *in situ* from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).^{[3][4]} Given the electron-donating nature of the fluorine atom and the activating effect of the aniline nitrogen in

the precursor, the Vilsmeier-Haack reaction presents a highly plausible and efficient route to **7-Fluoroquinoline-6-carbaldehyde**.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the readily available 3-fluoroaniline.



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Figure 1. Proposed synthetic workflow for **7-Fluoroquinoline-6-carbaldehyde**.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established Vilsmeier-Haack reaction conditions for similar substrates.[\[5\]](#)[\[6\]](#)

Step 1: Synthesis of 3-Fluoroacetanilide

- Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (10 g, 90 mmol).
- Reaction: Slowly add acetic anhydride (10.2 mL, 108 mmol) to the stirring aniline. An exothermic reaction will occur.
- Heating: After the initial exotherm subsides, heat the reaction mixture at 100°C for 1 hour.
- Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water with vigorous stirring. The product will precipitate as a white solid.
- Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-fluoroacetanilide.

Step 2: Vilsmeier-Haack Cyclization and Formylation to **7-Fluoroquinoline-6-carbaldehyde**

- Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 50 mL). Cool the flask to 0°C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 25 mL, 270 mmol) dropwise, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes after the addition is complete to form the Vilsmeier reagent.
- Reaction: To the freshly prepared Vilsmeier reagent, add 3-fluoroacetanilide (4.6 g, 30 mmol) portion-wise, maintaining the temperature below 10°C.
- Heating: After the addition, slowly warm the reaction mixture to room temperature and then heat at 80-90°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring. This step is highly exothermic.
- Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford **7-Fluoroquinoline-6-carbaldehyde**.

Causality Behind Experimental Choices

- Choice of Starting Material: 3-Fluoroaniline is a commercially available and cost-effective starting material. The fluorine atom at the 3-position is expected to direct the Vilsmeier-Haack cyclization to form the 7-fluoroquinoline isomer due to electronic and steric effects.
- Vilsmeier-Haack Reagent: The combination of POCl_3 and DMF is the most common and effective reagent system for this transformation, providing a good balance of reactivity and selectivity.
- Reaction Temperature: The initial low temperature is crucial for the controlled formation of the Vilsmeier reagent and the subsequent addition of the acetanilide. The later heating step provides the necessary activation energy for the cyclization and formylation to proceed at a reasonable rate.
- Work-up Procedure: The quenching with ice and subsequent neutralization are critical for hydrolyzing the intermediate iminium salt to the final aldehyde product and for safe handling of the reaction mixture.

Reactivity and Synthetic Applications

The synthetic utility of **7-Fluoroquinoline-6-carbaldehyde** lies in the reactivity of its aldehyde functional group. This group can participate in a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Potential Reaction Pathways

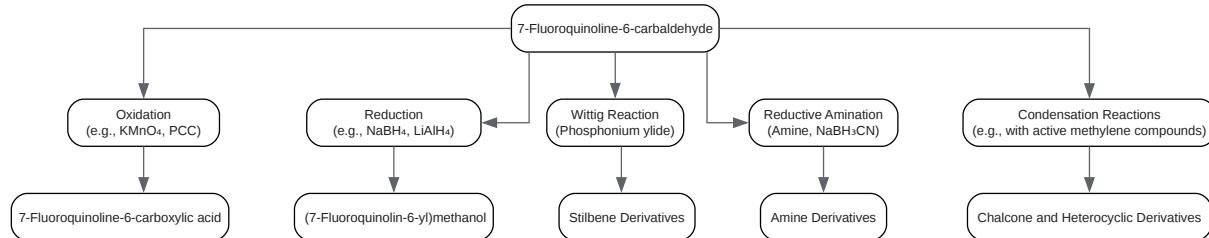
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Figure 2. Potential synthetic transformations of **7-Fluoroquinoline-6-carbaldehyde**.

Exemplary Synthetic Applications in Drug Discovery

- **Synthesis of Novel Fluoroquinolone Antibiotics:** The aldehyde can be converted to a carboxylic acid, a key functional group in many fluoroquinolone antibiotics. Further modifications at the 7-position can lead to new analogues with potentially improved antibacterial activity.
- **Development of Anticancer Agents:** The aldehyde can serve as a handle for the introduction of various pharmacophores known to exhibit anticancer activity. For instance, condensation with active methylene compounds can lead to the formation of chalcone-like structures, which are known to possess cytotoxic properties.
- **Creation of Kinase Inhibitors:** The quinoline scaffold is a common feature in many kinase inhibitors. The aldehyde group of **7-Fluoroquinoline-6-carbaldehyde** can be elaborated into more complex side chains designed to interact with the active site of specific kinases.

Conclusion: A Versatile Building Block for Future Discoveries

7-Fluoroquinoline-6-carbaldehyde represents a strategically important and versatile building block for the synthesis of novel quinoline derivatives with potential therapeutic applications. Its

unique combination of a fluorine atom and a reactive aldehyde group on the quinoline core provides a rich platform for chemical exploration. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an exploration of its potential reactivity. By leveraging the information and methodologies presented herein, researchers and drug development professionals can effectively utilize this compound to accelerate the discovery of next-generation therapeutics.

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